molecular formula C19H14F2N2O3 B2453291 1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-78-7

1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2453291
CAS RN: 852365-78-7
M. Wt: 356.329
InChI Key: GNNXROCFHDFYMS-UHFFFAOYSA-N
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Description

1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BDF 8634, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF 8634 belongs to the class of dihydropyridine derivatives, which are known for their ability to modulate calcium channels.

Scientific Research Applications

Synthesis and Biological Activity

One study focuses on the synthesis and structure-activity relationship (SAR) of 5,6-diarylpyridines as human CB1 inverse agonists, highlighting the preparation of potent and selective hCB1 inverse agonists through modifications including the benzyloxy and difluorophenyl groups. These modifications resulted in compounds with significant biological activity, underscoring the chemical's potential in medicinal chemistry research (Meurer et al., 2005).

Chemical Transformations

Research on the acylation of tertiary amides leading to the formation of 1-acyloxyiminium salts and 1-acyloxyenamines shows how modifications of carboxamide structures can yield unstable intermediates, which are crucial for further chemical transformations. This study provides insights into the reactivity of carboxamide derivatives and their potential applications in synthetic chemistry (Bottomley & Boyd, 1980).

Material Science

In the field of materials science, the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol were explored. This study demonstrates the application of complex organic molecules in creating new polyamides with potential uses in creating high-performance materials (Hsiao, Yang, & Chen, 2000).

Luminescence and Stimuli-Responsive Properties

Another study focused on pyridyl substituted benzamides with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties. This research highlights the potential use of such compounds in the development of new luminescent materials and sensors, showcasing the versatility of the chemical structure for various applications (Srivastava et al., 2017).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O3/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXROCFHDFYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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